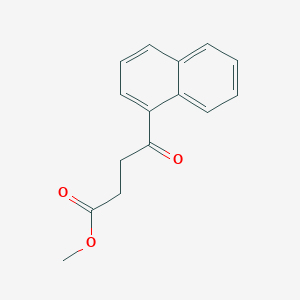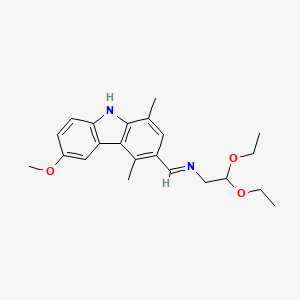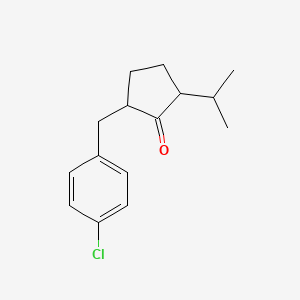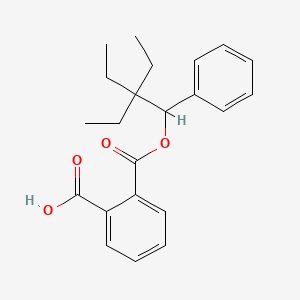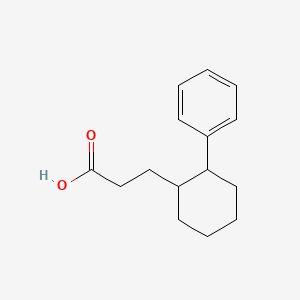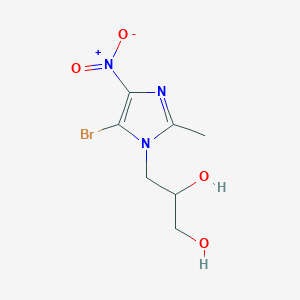
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propane-1,2-diol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol typically involves the following steps:
Formation of 5-Bromo-2-methyl-4-nitroimidazole: This can be achieved by nitration of 2-methylimidazole followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination is performed using bromine or a brominating agent like N-bromosuccinimide.
Attachment of Propane-1,2-diol: The 5-Bromo-2-methyl-4-nitroimidazole is then reacted with propane-1,2-diol under basic conditions. A common base used for this reaction is potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).
Oxidation: Chromium trioxide, potassium permanganate, solvents (acetone, water).
Major Products Formed
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Reduction: 3-(5-Amino-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol.
Oxidation: 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-dione.
科学研究应用
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
作用机制
The mechanism of action of 3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is largely dependent on its interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and the imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Bromo-2-methyl-4-nitroimidazole: Lacks the propane-1,2-diol moiety but shares the imidazole core structure.
2-Methyl-4-nitroimidazole: Similar structure but without the bromine atom.
4-Nitroimidazole: Lacks both the methyl and bromine substituents.
Uniqueness
3-(5-Bromo-2-methyl-4-nitro-imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the bromine atom and the propane-1,2-diol moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
21431-57-2 |
|---|---|
分子式 |
C7H10BrN3O4 |
分子量 |
280.08 g/mol |
IUPAC 名称 |
3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H10BrN3O4/c1-4-9-7(11(14)15)6(8)10(4)2-5(13)3-12/h5,12-13H,2-3H2,1H3 |
InChI 键 |
NYTPKMBEGZQHAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N1CC(CO)O)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


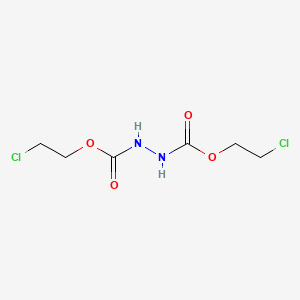

![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)


